



# **Application Note: In Silico Prediction of Enalapril Maleate's ADME-Tox Properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Enalapril Maleate |           |
| Cat. No.:            | B1663524          | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat. Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is critical in the early stages of drug discovery to minimize the risk of late-stage failures. In silico, or computational, methods provide a rapid and cost-effective approach to predict these properties, helping to prioritize and optimize lead compounds.

This application note provides a summary of in silico predicted ADME-Tox properties for enalapril and its active metabolite, enalaprilat, and a detailed protocol for performing such predictions using publicly available web-based tools.

### **Predicted Physicochemical and ADME Properties**

In silico tools like SwissADME can predict key physicochemical properties and ADME parameters that govern a compound's pharmacokinetic behavior. The following tables summarize the predicted properties for enalapril's active metabolite, enalaprilat.

Table 1: Predicted Physicochemical Properties of Enalaprilat



| Parameter                     | Predicted Value | In Silico Tool | Reference |
|-------------------------------|-----------------|----------------|-----------|
| Molecular Weight              | 348.39 g/mol    | SwissADME      |           |
| Lipophilicity (XlogP3)        | -0.74           | SwissADME      |           |
| Water Solubility (ESOL Log S) | -1.12           | SwissADME      |           |

| Total Polar Surface Area (TPSA) | 106.94 Å<sup>2</sup> | SwissADME | |

Table 2: Predicted ADME Properties of Enalaprilat

| Parameter                       | Prediction | In Silico Tool | Reference |
|---------------------------------|------------|----------------|-----------|
| P-glycoprotein (P-gp) Substrate | Probable   | SwissADME      |           |
| CYP1A2 Inhibitor                | Predicted  | SwissADME      |           |
| CYP2C19 Inhibitor               | Predicted  | SwissADME      |           |
| CYP2C9 Inhibitor                | Predicted  | SwissADME      |           |
| CYP3A4 Inhibitor                | Predicted  | SwissADME      |           |

| Drug-Likeness Score | 1.39 | Molsoft | |

Note: The predictions suggest that enalaprilat may be subject to efflux by P-glycoprotein and could potentially inhibit several key cytochrome P450 enzymes, indicating a potential for drugdrug interactions.

### **Predicted Toxicity Profile**

Toxicity is a major cause of drug attrition. In silico platforms like admetSAR can predict various toxicity endpoints based on a compound's structure.

Table 3: Predicted Toxicity Endpoints for Enalaprilat



| Toxicity<br>Endpoint    | Prediction   | Probability                         | In Silico Tool | Reference |
|-------------------------|--------------|-------------------------------------|----------------|-----------|
| Ames<br>Mutagenicity    | Negative     | 0.69                                | admetSAR       |           |
| Carcinogenicity         | Negative     | 0.3733                              | admetSAR       |           |
| Hepatotoxicity          | Positive     | 0.25                                | admetSAR       |           |
| Nephrotoxicity          | Negative     | 0.56                                | admetSAR       |           |
| Respiratory<br>Toxicity | Negative     | 0.66                                | admetSAR       |           |
| Acute Oral<br>Toxicity  | Category III | 1.49 (LD <sub>50</sub> ,<br>mol/kg) | admetSAR       |           |
| Eye Corrosion           | Negative     | 0.4700                              | admetSAR       |           |

| Eye Irritation | Negative | 0.034 | admetSAR | |

Note: While most toxicity predictions are negative, the model predicts a potential for hepatotoxicity. The acute oral toxicity is predicted to be in Category III, indicating slight toxicity.

# Visualized Pathways and Workflows Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril exerts its therapeutic effect by modulating the RAAS pathway. The diagram below illustrates the cascade and the point of inhibition by enalapril's active metabolite, enalaprilat.









### Click to download full resolution via product page

 To cite this document: BenchChem. [Application Note: In Silico Prediction of Enalapril Maleate's ADME-Tox Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663524#in-silico-prediction-of-enalapril-maleate-s-adme-tox-properties]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com